molecular formula C15H23FN2O3S B7705244 2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(3-METHYLBUTYL)ACETAMIDE

2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(3-METHYLBUTYL)ACETAMIDE

Cat. No.: B7705244
M. Wt: 330.4 g/mol
InChI Key: GMWKTHBINYCGQU-UHFFFAOYSA-N
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Description

2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(3-METHYLBUTYL)ACETAMIDE is a synthetic acetamide derivative featuring a methanesulfonamido group linked to a 4-fluorophenylmethyl moiety and an N-(3-methylbutyl) substituent. This compound’s structure combines fluorinated aromatic and branched alkyl groups, which are common in medicinal chemistry for optimizing pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl-methylsulfonylamino]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O3S/c1-12(2)8-9-17-15(19)11-18(22(3,20)21)10-13-4-6-14(16)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWKTHBINYCGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN(CC1=CC=C(C=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(3-METHYLBUTYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-fluorobenzylamine with methanesulfonyl chloride to form the methanesulfonamido derivative. This intermediate is then reacted with 3-methylbutylamine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(3-METHYLBUTYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(3-METHYLBUTYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(3-METHYLBUTYL)ACETAMIDE involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the methanesulfonamido group contributes to its solubility and stability. The compound may inhibit or activate specific pathways, leading to its desired biological or chemical effects.

Comparison with Similar Compounds

N-(3-Bromophenyl)-2-[(4-Fluorophenyl)SulfonylAmino]Acetamide (CAS: 664320-86-9)

  • Structural Differences :
    • Substitution at the acetamide nitrogen: 3-Bromophenyl vs. 3-methylbutyl.
    • Sulfonyl vs. methanesulfonamido groups.
  • Functional Implications: The bromophenyl group in the analog increases molecular weight (451.31 g/mol vs. The sulfonyl group in the analog may confer stronger electron-withdrawing effects compared to the methanesulfonamido group in the target compound .

N-(4-Fluorophenyl)-2-[(4-Fluorophenyl)Sulfanyl]Acetamide

  • Structural Differences :
    • Sulfanyl (thioether) linkage vs. sulfonamide.
    • Symmetric N-(4-fluorophenyl) substituents.
  • Symmetric fluorophenyl groups may enhance crystallinity and stability .

Comparison with Alkyl-Substituted Analogs

N-(2-MethoxyPhenyl)-2-(2-Nitrophenylsulfonamido)Acetamide

  • Structural Differences :
    • Methoxy and nitro groups introduce steric and electronic effects absent in the target compound.
  • Functional Implications :
    • Nitro groups may increase reactivity but reduce metabolic stability .

Pharmacological and Physicochemical Data (Hypothetical Analysis)

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

Property Target Compound N-(3-Bromophenyl) Analog Sulfanyl Analog
Molecular Weight ~335 g/mol 451.31 g/mol ~350 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~3.0
Hydrogen Bond Donors 2 2 1
Hydrogen Bond Acceptors 5 6 4

Biological Activity

The compound 2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(3-methylbutyl)acetamide is a synthetic organic molecule that exhibits a complex structure featuring a fluorophenyl group, a methanesulfonamido group, and an acetamide moiety. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure

The molecular formula of the compound is C14H21FN2O3SC_{14}H_{21}FN_{2}O_{3}S, with a molecular weight of approximately 320.39 g/mol. The structure can be represented as follows:

InChI InChI 1S C14H21FN2O3S c1 11 2 8 16 14 18 10 17 21 3 19 20 9 12 4 6 13 15 7 5 12 h4 7 11H 8 10H2 1 3H3 H 16 18 \text{InChI InChI 1S C14H21FN2O3S c1 11 2 8 16 14 18 10 17 21 3 19 20 9 12 4 6 13 15 7 5 12 h4 7 11H 8 10H2 1 3H3 H 16 18 }

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluorophenyl group facilitates π-π interactions with aromatic residues in proteins, while the methanesulfonamido group can form hydrogen bonds with polar residues. These interactions may modulate enzyme or receptor activities, leading to various biological effects such as:

  • Antiproliferative Effects : Similar compounds have shown potential in inhibiting cancer cell growth by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokine production and modulate immune responses.

Antiproliferative Activity

Research indicates that fluorinated compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated benzothiazoles have demonstrated their ability to induce cell death in sensitive cancer cells through mechanisms involving DNA adduct formation and metabolic activation .

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF-7 (Breast Cancer)TBDApoptosis induction
5F 203 (Fluorinated Benzothiazole)A549 (Lung Cancer)15Metabolic activation leading to DNA damage

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties can be inferred from its structural similarities to other sulfonamide derivatives known for their ability to inhibit inflammatory mediators. The methanesulfonamido group is particularly relevant as it has been associated with reduced expression of cyclooxygenase enzymes (COX), which play a crucial role in inflammation .

Comparative Analysis

When compared to structurally similar compounds, the unique combination of the fluorophenyl and methanesulfonamido groups in this compound may confer distinct biological activities:

Compound NameStructural FeaturesNotable Activities
2-{[(4-fluorophenyl)methyl]amino}-N-(3-methylbutyl)acetamideLacks methanesulfonamido groupWeaker antiproliferative activity
2-{N-[4-fluorophenyl]methanesulfonamido}-N-(prop-2-en-1-yl)acetamideDifferent alkyl substituentEnhanced anti-inflammatory properties

Case Studies

  • Case Study on Cancer Cell Lines : A study investigated the effects of various fluorinated compounds on MCF-7 breast cancer cells. The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity, suggesting that modifications in the side chains could significantly influence their biological efficacy.
  • Inflammatory Response Modulation : In vitro studies demonstrated that the compound effectively reduced TNF-alpha levels in macrophage cultures, indicating its potential role as an anti-inflammatory agent.

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